molecular formula C45H74O13 B162482 Concanamycin C CAS No. 81552-34-3

Concanamycin C

Cat. No.: B162482
CAS No.: 81552-34-3
M. Wt: 823.1 g/mol
InChI Key: XKYYLWWOGLVPOR-GKJVGUBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Concanamycin C, also known as 4’-O-De(aminocarbonyl)concanamycin A, is a potent and selective inhibitor of vacuolar-type H±ATPases (V-ATPases) . V-ATPases are ATP-driven proton pumps that play a crucial role in various cellular processes, including endocytosis and intracellular membrane trafficking .

Mode of Action

This compound interacts with V-ATPases, inhibiting their function . V-ATPases are responsible for acidifying intracellular compartments and translocating protons across the plasma membrane . By inhibiting these proton pumps, this compound disrupts the normal pH balance within cells, affecting various cellular processes .

Biochemical Pathways

The inhibition of V-ATPases by this compound affects several biochemical pathways. V-ATPases are involved in the regulation of intracellular and extracellular pH levels, which are critical for numerous biochemical reactions . Therefore, the inhibition of V-ATPases can have wide-ranging effects on cellular metabolism and signaling .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of V-ATPases by this compound can lead to a variety of cellular effects. For example, the disruption of pH balance within cells can affect protein folding and degradation, potentially leading to cell death . Additionally, the inhibition of V-ATPases can interfere with endocytosis and intracellular membrane trafficking, disrupting normal cellular function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of V-ATPases and, therefore, the efficacy of this compound . Additionally, the stability of this compound may be affected by factors such as temperature and light exposure.

Biochemical Analysis

Biochemical Properties

Concanamycin C interacts with V-ATPases, which are ATP-driven proton pumps . V-ATPases play a crucial role in acidifying intracellular compartments and translocating protons across the plasma membrane .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been reported to induce apoptosis in murine cells, evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . It also induced the production of nitric oxide and decreased cell growth and survival in mouse leukemic monocyte cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with V-ATPases . By inhibiting these ATP-driven proton pumps, this compound disrupts the acidification of intracellular compartments and the translocation of protons across the plasma membrane .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and specific inhibitor of V-ATPases , suggesting that its effects may be observed shortly after administration and persist as long as the compound is present.

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. Given its potent inhibitory effects on V-ATPases , it is reasonable to hypothesize that higher dosages would result in more pronounced effects.

Metabolic Pathways

Given its role as an inhibitor of V-ATPases , it likely interacts with metabolic processes related to proton transport and intracellular pH regulation.

Transport and Distribution

Given its role as an inhibitor of V-ATPases , it is likely to be found in locations where these enzymes are active, such as intracellular compartments and the plasma membrane.

Subcellular Localization

Given its role as an inhibitor of V-ATPases , it is likely to be found in locations where these enzymes are active, such as intracellular compartments and the plasma membrane.

Preparation Methods

Chemical Reactions Analysis

4’-O-De(aminocarbonyl)concanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Properties

CAS No.

81552-34-3

Molecular Formula

C45H74O13

Molecular Weight

823.1 g/mol

IUPAC Name

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one

InChI

InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,45-/m1/s1

InChI Key

XKYYLWWOGLVPOR-GKJVGUBMSA-N

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)O)O)OC)/C)C)O

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O

Pictograms

Acute Toxic; Irritant

Synonyms

concanamycin C
TAN 1323 A
TAN-1323 A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Concanamycin C
Reactant of Route 2
Concanamycin C
Reactant of Route 3
Concanamycin C
Reactant of Route 4
Concanamycin C
Reactant of Route 5
Concanamycin C
Reactant of Route 6
Concanamycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.